N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea
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Overview
Description
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is a chemical compound known for its unique structure and properties. It is an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Including recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield epoxides or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted ureas.
Scientific Research Applications
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The epoxy group in the structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: A deuterated analogue used in metabolic studies.
N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another analogue with similar properties.
Uniqueness
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea is unique due to its specific combination of cyclohexyl and epoxypropoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(oxiran-2-ylmethoxy)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOHIMJYZRAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481846 |
Source
|
Record name | N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38649-72-8 |
Source
|
Record name | N-Cyclohexyl-N'-{4-[(oxiran-2-yl)methoxy]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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